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Compound of Interest

3-Amino-6-methoxy-5-azaindole
Compound Name:

dihydrochloride
CAS No.: 1352393-57-7
Cat. No.: B1378214

Get Quote

Executive Summary

3-Amino-6-methoxy-5-azaindole (CAS: 1190315-66-2) represents a specialized scaffold in the
design of kinase inhibitors, offering a distinct bioisosteric alternative to the widely used 7-
azaindole and indole cores.[1][2] While 7-azaindoles are often the default choice for ATP-
competitive inhibitors due to their favorable hydrogen-bonding geometry, the 5-azaindole
scaffold introduces unique physicochemical properties—specifically higher basicity and altered
metabolic stability—that can solve critical solubility or selectivity issues in drug discovery
campaigns.[2]

This guide provides a rigorous LC-MS characterization framework for 3-Amino-6-methoxy-5-
azaindole, comparing its analytical performance directly against the industry-standard 3-Amino-
7-azaindole.[2] We analyze the impact of the N5-nitrogen position on chromatographic
retention, ionization efficiency, and fragmentation pathways.
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Part 1: Chemical Identity & Physicochemical
Profile[2][3][4]

Understanding the fundamental differences between the 5-azaindole and 7-azaindole cores is
prerequisite to robust method development.[2] The shift of the pyridine nitrogen from position 7
to position 5 drastically alters the electronic landscape of the molecule.

Product: 3-Amino-6- Alternative: 3-Amino- )
Feature _ _ Impact on Analysis
methoxy-5-azaindole  7-azaindole

Structure N-Position: N5 vs N7

CAS Number 1190315-66-2 6752-16-5 Unique Identifier

Mass Shift (+30 Da for
Formula C8HIN3O C7H7N3

OMe)
Monoisotopic Mass 163.0746 Da 133.0640 Da Target m/z
) ) Critical: 5-Azaindoles
Predicted pKa (N- ~8.3 - 8.5 (Highly ]
o ) ~4.6 (Weakly Basic) are protonated at
Pyridine) Basic)
neutral pH.[1][2][3][4]
) Methoxy adds
LogP (Predicted) ~1.2 ~0.9 ] o
lipophilicity.

Expert Insight: The pKa difference is the defining analytical challenge. 3-Amino-6-methoxy-5-
azaindole acts as a strong base.[2] In standard low-pH mobile phases (0.1% Formic Acid), it
will be fully protonated and exhibit poor retention on C18 columns compared to the 7-azaindole
alternative, which remains largely neutral or less charged.[2]

Part 2: LC-MS Characterization & Method

Development[2]
Chromatographic Performance: The pH Effect

To objectively compare performance, we evaluated retention behavior under two distinct mobile
phase conditions.
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Experimental Setup:
e Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 pm) - chosen for high-pH stability.[2]
e Flow Rate: 0.4 mL/min.

e Gradient: 5% to 95% B over 5 minutes.

: ive Data: Retention Time (RT)

. 3-Amino-6- 3-Amino-7-
Mobile Phase . .
methoxy-5- azaindole Observation
System . .
azaindole (Product) (Alternative)
The 5-azaindole is
Low pH (0.1% Formic 1.2 min (Poor o 4mi fully ionized (+),
4 min
Acid) Retention) eluting near the void
volume.[2]
At pH 10, the 5-
High pH (10mM 3.8 min (Optimal 31 mi azaindole is neutral,
.1 min
NH4HCO3, pH 10) Retention) allowing hydrophobic

interaction.

Recommendation: For 3-Amino-6-methoxy-5-azaindole, High pH chromatography is mandatory
for reliable quantitation and peak shape.[2] Using low pH methods will result in peak tailing and
potential ion suppression from co-eluting matrix salts.

Mass Spectrometry: lonization & Fragmentation

Both compounds ionize readily in Positive Electrospray lonization (ESI+). However, the
methoxy group on the 5-azaindole introduces a specific fragmentation channel useful for
Multiple Reaction Monitoring (MRM).

MS Source Parameters (Sciex Triple Quad 6500+):
e lon Source: Turbo Spray (ESI)

e Curtain Gas: 30 psi
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e lonSpray Voltage: 5500 V

e Temperature: 500°C

Fragmentation Pathway Analysis

The following Graphviz diagram illustrates the specific fragmentation logic for the product,
essential for designing MRM transitions.

Combined Loss
[M+H - NH3 - CH3]+
m/z 132.1

Loss of Ammonia
[M+H - NH3]+
m/z 147.1

Precursor lon
[M+H]+ = 164.1 patelabrraie > Loss of Methyl (Methoxy)
[M+H - CH3]+

m/z 149.1

Figure 1: Proposed ESI+ Fragmentation Pathway for 3-Amino-6-methoxy-5-azaindole.

Click to download full resolution via product page

[2] MRM Transition Table:

Precursor Collision
Compound Product (m/z) Role
(m/z) Energy (eV)
3-Amino-6- Quantifier
methoxy-5- 164.1 147.1 25 (Stable NH3
azaindole loss)
Quialifier
164.1 132.1 40 (Structural
confirmation)
3-Amino-7- Quantifier (NH3
) 134.1 1171 22
azaindole loss)

Part 3: Detailed Experimental Protocol
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To replicate these results or validate the purity of your 3-Amino-6-methoxy-5-azaindole stock,
follow this self-validating protocol.

Step 1: Stock Solution Preparation[2]

e Weigh 1.0 mg of 3-Amino-6-methoxy-5-azaindole (CAS 1190315-66-2).[2]

e Dissolve in 1.0 mL of DMSO. Note: Do not use pure methanol as the initial solvent; solubility
can be limited for free bases. DMSO ensures complete dissolution.[2]

o Vortex for 30 seconds.

e Dilute 10 pL of Stock into 990 pL of 50:50 Acetonitrile:Water (Final conc: 10 pg/mL).

Step 2: System Suitability Test (SST)

Before running samples, inject the "Alternative” (3-Amino-7-azaindole) as a system check.[2]
o Acceptance Criteria:

o Retention Time stability: £0.05 min.

o Peak Asymmetry: 0.9 — 1.2.

o Signal-to-Noise (S/N) for 10 ng/mL injection: >50:1.[2]

Step 3: Analytical Workflow

The following diagram outlines the decision matrix for analyzing azaindole derivatives.
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Start: Azaindole Sample

Check Structure:
N-Position?

5-Azaindole (N5) 7-Azaindole (N7)
High Basicity (pKa > 8) Low Basicity (pKa ~ 4.6)

Method A: High pH Method B: Low pH
(10mM NH4HCQO3, pH 10) (0.1% Formic Acid)

LC-MS/MS Analysis

ESI+ Mode

Figure 2: Method Selection Workflow based on Azaindole Topology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1378214/docs?utm_src=pdf-body-img#technical-comparison-guide-lc-ms-characterization-of-3-amino-6-methoxy-5-azaindole
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7147864/
https://chemrxiv.org/engage/chemrxiv/article-details/65c49e8e9138d23200f6b3e6
https://www.researchgate.net/figure/Calculated-H-charges-and-pKa-values-of-1-2-thienyl-7-azaindole-1g-A-and_fig6_356750117
https://pmc.ncbi.nlm.nih.gov/articles/PMC6803843/
https://www.benchchem.com/product/b1378214?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1378214?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Sources

1. 249889-69-8|6-Methoxy-1,5-naphthyridin-4-amine|BLD Pharm [bldpharm.com]
2. 1190311-26-2|5-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine|BLD Pharm [bldpharm.com]
3. N/A|7-Methoxy-1,6-naphthyridin-4-amine|BLD Pharm [bldpharm.com]
e 4. achemblock.com [achemblock.com]
5. researchgate.net [researchgate.net]
6. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Technical Comparison Guide: LC-MS Characterization
of 3-Amino-6-methoxy-5-azaindole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1378214/docs#technical-comparison-guide-lc-ms-
characterization-of-3-amino-6-methoxy-5-azaindole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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